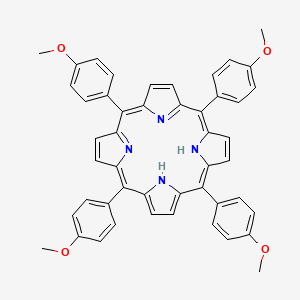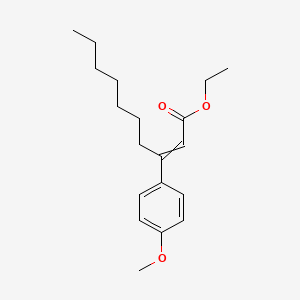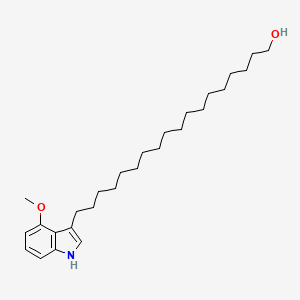
1H-Indole-3-octadecanol, 4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-octadecanol, 4-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a long aliphatic chain and a methoxy group, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions: 1H-Indole-3-octadecanol, 4-methoxy- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, indoline derivatives, and indole-3-carboxylic acid derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1H-Indole-3-octadecanol, 4-methoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The indole moiety can interact with multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Known for its antimicrobial and anticancer properties.
Uniqueness: 1H-Indole-3-octadecanol, 4-methoxy- is unique due to its long aliphatic chain and methoxy group, which may enhance its lipophilicity and biological activity compared to other indole derivatives .
特性
CAS番号 |
651331-37-2 |
|---|---|
分子式 |
C27H45NO2 |
分子量 |
415.7 g/mol |
IUPAC名 |
18-(4-methoxy-1H-indol-3-yl)octadecan-1-ol |
InChI |
InChI=1S/C27H45NO2/c1-30-26-21-18-20-25-27(26)24(23-28-25)19-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-22-29/h18,20-21,23,28-29H,2-17,19,22H2,1H3 |
InChIキー |
WQJNQMYYLBIZBD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


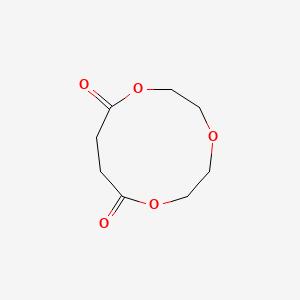
![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
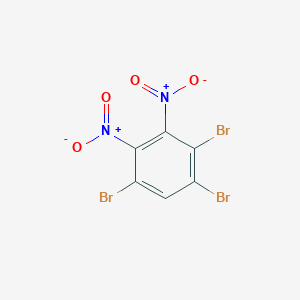

![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
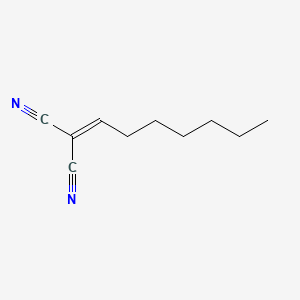
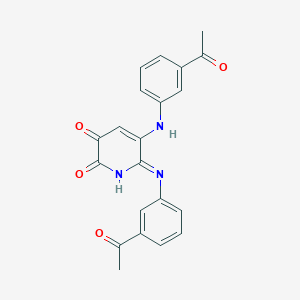
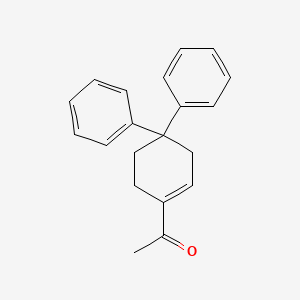
![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
